molecular formula C10H17N3O2 B15303482 Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate

Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B15303482
M. Wt: 211.26 g/mol
InChI Key: LRLGBQGMSFITAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group and an ester functionality in its structure makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications .

Scientific Research Applications

Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester functionality can participate in hydrophobic interactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate
  • Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate
  • Ethyl 2-(3-amino-4-ethyl-1h-pyrazol-1-yl)butanoate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both an amino group and an ester functionality allows for diverse reactivity and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-(3-amino-4-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C10H17N3O2/c1-4-8(10(14)15-5-2)13-6-7(3)9(11)12-13/h6,8H,4-5H2,1-3H3,(H2,11,12)

InChI Key

LRLGBQGMSFITAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C(=N1)N)C

Origin of Product

United States

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